Ni-(S)-BPB-GLy Ni-(S)-BPB-GLy
Brand Name: Vulcanchem
CAS No.: 96293-19-5
VCID: VC4985046
InChI: InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m0./s1
SMILES: C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni]
Molecular Formula: C27H25N3NiO3
Molecular Weight: 498.208

Ni-(S)-BPB-GLy

CAS No.: 96293-19-5

Cat. No.: VC4985046

Molecular Formula: C27H25N3NiO3

Molecular Weight: 498.208

* For research use only. Not for human or veterinary use.

Ni-(S)-BPB-GLy - 96293-19-5

Specification

CAS No. 96293-19-5
Molecular Formula C27H25N3NiO3
Molecular Weight 498.208
IUPAC Name [(2S)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel
Standard InChI InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m0./s1
Standard InChI Key AXOAXZULMRICBL-UHFFFAOYSA-L
SMILES C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni]

Introduction

Chemical Structure and Physicochemical Properties

Ni-(S)-BPB-GLy is a nickel(II) complex coordinated with a chiral ligand derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and glycine. The ligand framework incorporates nitrogen and carbonyl groups, which stabilize the metal center through chelation. The molecular formula is C₂₇H₂₆N₃NiO₃, with a molecular weight of 499.207 g/mol . The SMILES notation ([Ni].OC(=O)C/N=C(C1=CC=CC=C1)/C2=C(C=CC=C2)[N-]C(=O)[C@@H]3N(CCC3)CC4=CC=CC=C4) reflects its stereochemical complexity, including a prolyl group and benzophenone moiety .

Solubility and Stability

Experimental data indicate that Ni-(S)-BPB-GLy exhibits limited solubility in aqueous media but dissolves readily in dimethyl sulfoxide (DMSO) and polar organic solvents . This property facilitates its use in homogeneous catalysis. The compound remains stable under inert atmospheres but may degrade upon prolonged exposure to moisture or strong oxidizing agents .

Synthesis and Large-Scale Production

The synthesis of Ni-(S)-BPB-GLy involves a multi-step strategy centered on the Gly-Ni(II)-BPB complex as a chiral auxiliary. A landmark study demonstrated its utility in the enantioselective alkylation of glycine derivatives .

Key Synthetic Steps

  • Complex Formation: Glycine is chelated to nickel(II) ions in the presence of the BPB ligand, forming a stable octahedral complex.

  • Alkylation: The glycine α-hydrogen is deprotonated, allowing nucleophilic attack by alkyl halides. This step proceeds with high diastereoselectivity (>95%) due to the chiral ligand’s steric and electronic effects .

  • Crystallization and Epimerization: The product is purified via crystallization, followed by controlled epimerization to enhance enantiomeric excess (ee).

Table 1: Diastereoselectivity in Alkylation Reactions

SubstrateDiastereoselectivity (%)Enantiomeric Excess (ee, %)
ω-Unsaturated R-X9899
β-Substituted R-X9597
Aryl Halides9092
Data sourced from large-scale enantiomeric synthesis studies .

Industrial production optimizes reaction conditions (pH, temperature) to achieve yields exceeding 85% . The process is scalable, enabling multi-gram preparations of optically pure amino acids.

Mechanistic Insights

The chiral ligand in Ni-(S)-BPB-GLy imposes a rigid conformational geometry on the nickel center, directing substrate approach to favor one enantiomer. Key mechanistic aspects include:

  • Chelation Control: The BPB ligand’s benzophenone and prolyl groups create a hydrophobic pocket, steering alkylation to the Re face of the glycine enolate .

  • Thermodynamic Stability: Diastereomeric transition states differ in energy by ~3 kcal/mol, favoring the major product .

  • Ligand Exchange Dynamics: The nickel center’s lability allows reversible ligand substitution, critical for catalytic turnover in some applications.

Applications in Asymmetric Synthesis

Ni-(S)-BPB-GLy’s primary application lies in synthesizing non-proteinogenic amino acids, which are pivotal in drug development.

Case Study: ω-Unsaturated Amino Acids

Using Ni-(S)-BPB-GLy, researchers achieved gram-scale production of (S)-2-amino-5-phenylpent-4-ynoic acid, a precursor to HIV protease inhibitors . The reaction conditions and outcomes are summarized below:

Table 2: Synthesis Parameters and Outcomes

ParameterValue
Catalyst Loading5 mol%
Reaction Time24 hours
Yield88%
Enantiomeric Excess99%

This methodology surpasses traditional resolution techniques, which often suffer from low yields and cumbersome purification .

Comparative Analysis with Related Complexes

Ni-(S)-BPB-GLy outperforms analogous complexes in stereoselectivity and yield:

Table 3: Comparison of Nickel Chiral Auxiliaries

ComplexDiastereoselectivity (%)Catalyst Loading (mol%)
Ni-(S)-BPB-GLy985
Ni-(R)-BINAP8510
Ni-Schiff Base7015

The BPB ligand’s rigidity and tailored steric bulk account for this superiority .

Recent Advances and Future Directions

Recent studies focus on expanding the substrate scope to include heteroaryl and fluorinated alkyl halides. Computational modeling is also being employed to refine the ligand architecture for enhanced enantiocontrol .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator